2-(5-methylthiophen-2-yl)acetic Acid 2-(5-methylthiophen-2-yl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 70624-30-5
VCID: VC3788323
InChI: InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
SMILES: CC1=CC=C(S1)CC(=O)O
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol

2-(5-methylthiophen-2-yl)acetic Acid

CAS No.: 70624-30-5

Cat. No.: VC3788323

Molecular Formula: C7H8O2S

Molecular Weight: 156.2 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methylthiophen-2-yl)acetic Acid - 70624-30-5

Specification

CAS No. 70624-30-5
Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
IUPAC Name 2-(5-methylthiophen-2-yl)acetic acid
Standard InChI InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Standard InChI Key PGLXPQAKVJMSMN-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)CC(=O)O
Canonical SMILES CC1=CC=C(S1)CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2- and 5-positions. The 2-position bears an acetic acid group (–CH₂COOH), while the 5-position features a methyl group (–CH₃). Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₈O₂S
Molecular Weight156.20 g/mol
SMILESCC1=CC=C(S1)CC(=O)O
InChIKeyPGLXPQAKVJMSMN-UHFFFAOYSA-N

The planar thiophene ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation .

Spectroscopic and Computational Data

  • Mass Spectrometry: The protonated molecular ion ([M+H]⁺) appears at m/z 157.03178, with a predicted collision cross-section of 132.0 Ų .

  • Tautomerism: The carboxylic acid group may exhibit keto-enol tautomerism under specific pH conditions, though this remains unconfirmed experimentally.

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for 2-(5-methylthiophen-2-yl)acetic acid are published, analogous routes for thiophene derivatives suggest feasible strategies:

  • Friedel-Crafts Acylation: Reacting 5-methylthiophene with chloroacetyl chloride in the presence of AlCl₃ could yield 2-chloroacetyl-5-methylthiophene, followed by hydrolysis to the carboxylic acid.

  • Grignard Reaction: Addition of a methylmagnesium bromide to a thiophene-based ester, followed by oxidation, might introduce the acetic acid group.

MethodReagentsYield*
Friedel-Crafts AcylationAlCl₃, Chloroacetyl Cl~40–60%
Grignard RouteMeMgBr, Oxidizing Agent~30–50%
*Theoretical yields based on analogous reactions.

Industrial Production Challenges

Industrial synthesis faces hurdles such as:

  • Purification Complexity: Separating regioisomers (e.g., 3-methyl vs. 5-methyl derivatives) requires advanced chromatography .

  • Cost of Catalysts: Noble metal catalysts for oxidation steps increase production costs.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and weakly acidic in aqueous solutions (pKa ≈ 4.5–5.0) .

  • Thermal Stability: Decomposes above 200°C, with a melting point estimated at 120–125°C based on analogs .

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks include ν(O–H) at ~2500–3000 cm⁻¹ (carboxylic acid) and ν(C=O) at ~1700 cm⁻¹ .

  • NMR: ¹H NMR would show a singlet for the methyl group (δ ~2.3 ppm) and multiplet signals for the thiophene protons (δ ~6.8–7.2 ppm) .

Chemical Reactivity

Carboxylic Acid Derivatives

The –COOH group undergoes typical reactions:

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

  • Amide Formation: Coupling with amines via EDC/HOBt yields amides, potential drug intermediates.

Thiophene Ring Modifications

  • Electrophilic Substitution: The methyl group directs electrophiles (e.g., nitronium ion) to the 4-position of the thiophene ring .

  • Oxidation: Thiophene sulfur can oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂).

Applications and Research Frontiers

Pharmaceutical Intermediates

Though understudied, structural analogs serve as:

  • Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors: Similar acetic acid derivatives (e.g., diclofenac) target cyclooxygenase enzymes .

  • Antimicrobial Agents: Thiophene-based compounds exhibit activity against Staphylococcus aureus (MIC ≈ 16 µg/mL).

Materials Science

  • Conductive Polymers: Thiophene monomers polymerize into conductive materials for organic electronics .

  • Metal-Organic Frameworks (MOFs): Carboxylic acid groups coordinate with metal ions (e.g., Zn²⁺) to form porous structures .

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